N,N-Diethyl-3-(trimethylstannyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-3-(trimethylstannyl)propan-1-amine: is an organotin compound that features a trimethylstannyl group attached to a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3-(trimethylstannyl)propan-1-amine typically involves the reaction of N,N-diethylpropan-1-amine with trimethyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
N,N-Diethylpropan-1-amine+Trimethyltin chloride→this compound+Hydrochloric acid
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, may be employed.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The trimethylstannyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various organotin oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of different organotin hydrides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and other nucleophiles. Conditions typically involve the use of polar aprotic solvents and mild heating.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted organotin compounds.
Oxidation Reactions: Organotin oxides.
Reduction Reactions: Organotin hydrides.
Scientific Research Applications
Chemistry: N,N-Diethyl-3-(trimethylstannyl)propan-1-amine is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It serves as a precursor for the synthesis of more complex organotin compounds.
Biology: In biological research, organotin compounds are studied for their potential use as antifouling agents and biocides. This compound may be investigated for similar applications.
Medicine: Organotin compounds have been explored for their anticancer properties. This compound could be studied for its potential cytotoxic effects on cancer cells.
Industry: In the industrial sector, this compound may be used in the production of polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-(trimethylstannyl)propan-1-amine involves the interaction of the trimethylstannyl group with various molecular targets. The tin atom can form bonds with different atoms, leading to the formation of new compounds. In biological systems, the compound may interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
N,N-Diethyl-3-(trimethoxysilyl)propan-1-amine: This compound features a trimethoxysilyl group instead of a trimethylstannyl group.
N,N-Diethyl-3-(triethoxysilyl)propan-1-amine: Similar to the above compound but with triethoxysilyl group.
N,N-Dimethyl-3-(trimethylstannyl)propan-1-amine: This compound has dimethyl groups instead of diethyl groups.
Uniqueness: N,N-Diethyl-3-(trimethylstannyl)propan-1-amine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical reactivity and potential applications. The diethyl groups also contribute to its specific properties, differentiating it from similar compounds with different substituents.
Properties
CAS No. |
61222-16-0 |
---|---|
Molecular Formula |
C10H25NSn |
Molecular Weight |
278.02 g/mol |
IUPAC Name |
N,N-diethyl-3-trimethylstannylpropan-1-amine |
InChI |
InChI=1S/C7H16N.3CH3.Sn/c1-4-7-8(5-2)6-3;;;;/h1,4-7H2,2-3H3;3*1H3; |
InChI Key |
BGMJBHVIGLROQN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.